molecular formula C13H14N2O3 B11868920 Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate CAS No. 6272-93-1

Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate

Cat. No.: B11868920
CAS No.: 6272-93-1
M. Wt: 246.26 g/mol
InChI Key: MJTYCMFLRAGJAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate typically involves the condensation of 6-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

  • Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Indole derivatives

Comparison: Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is unique due to its specific quinoxaline structure, which imparts distinct biological activities.

Properties

CAS No.

6272-93-1

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-(6-methyl-3-oxo-4H-quinoxalin-2-yl)acetate

InChI

InChI=1S/C13H14N2O3/c1-3-18-12(16)7-11-13(17)15-10-6-8(2)4-5-9(10)14-11/h4-6H,3,7H2,1-2H3,(H,15,17)

InChI Key

MJTYCMFLRAGJAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(C=C(C=C2)C)NC1=O

Origin of Product

United States

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